2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Description
The compound 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a substituted imidazole derivative featuring:
- A 5-hydroxymethyl group on the imidazole core.
- A (4-chlorophenyl)methylsulfanyl substituent at position 2 of the imidazole.
- An N-[(4-fluorophenyl)methyl]acetamide side chain at position 1.
This structure combines electron-withdrawing (chlorophenyl, fluorophenyl) and hydrophilic (hydroxymethyl) groups, making it a candidate for antimicrobial or antiparasitic applications .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S/c21-16-5-1-15(2-6-16)13-28-20-24-10-18(12-26)25(20)11-19(27)23-9-14-3-7-17(22)8-4-14/h1-8,10,26H,9,11-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGDDRNKUJAZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19ClFN3O2S
- IUPAC Name : this compound
This compound features a complex arrangement of functional groups, including an imidazole ring, which is known for its diverse biological activities.
Antiviral Properties
Recent studies have highlighted the antiviral properties of imidazole derivatives, including the compound . Research indicates that similar compounds exhibit inhibitory effects on various viruses, such as influenza and hepatitis C virus (HCV) through mechanisms involving RNA replication interference. For instance, a study demonstrated that modifications on imidazole cores can enhance antiviral efficacy against HCV, suggesting that our compound may share similar pathways of action .
Antibacterial Activity
The antibacterial potential of imidazole derivatives has been well documented. A related study evaluated various synthesized compounds for their antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong effects . The presence of the sulfanyl group in our compound may contribute to its antibacterial properties by facilitating interactions with bacterial enzymes.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. Specifically, compounds with similar structures have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease. The results indicated significant inhibition rates, which could be beneficial in treating conditions like Alzheimer’s disease and urea cycle disorders .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound's structural analogs have been tested against various cancer cell lines, revealing a range of cytotoxic effects. For instance, derivatives with similar imidazole structures showed IC50 values indicating effective cytotoxicity against multiple cancer types .
Study 1: Antiviral Efficacy
In a study focusing on heterocyclic compounds with antiviral properties, several analogs were synthesized and tested for their ability to inhibit viral replication. The results indicated that modifications in the imidazole ring significantly affect antiviral activity, with certain substitutions leading to enhanced potency against HCV .
Study 2: Antibacterial Screening
A comprehensive evaluation of synthesized compounds showed that those containing sulfanyl groups exhibited notable antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The study concluded that the presence of these functional groups is integral to the observed biological activity .
Study 3: Enzyme Inhibition Mechanisms
Research into enzyme inhibition revealed that compounds similar to our target structure effectively inhibit urease and AChE. The mechanism was attributed to the interaction between the imidazole nitrogen atoms and active sites on these enzymes, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Positional Isomerism in Fluorophenyl Substituents
- Target Compound : The fluorophenyl group is attached to the benzylamine side chain at the para position (4-fluorophenyl).
- Analog (): The compound 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide features a 2-fluorophenyl group on the acetamide. Impact: Positional isomerism (2- vs.
Imidazole Core Modifications
Sulfanyl vs. Sulfonyl/Sulfinyl Linkages
- Analog (): N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide replaces the imidazole with a dihydroimidazole (saturated ring) and includes a sulfonyl group. The saturated ring may limit π-π stacking interactions .
- Analog () : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate features a methylsulfinyl group.
Hydroxyacetamide Derivatives ()
- Analog : Triazole-linked hydroxyacetamides (e.g., 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide ) replace the imidazole with a triazole core.
Data Tables
Table 1: Structural Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
